![molecular formula C6H10F3N B13063828 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine](/img/structure/B13063828.png)
2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine is a chemical compound with the molecular formula C6H10F3N It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Attachment of the Ethanamine Moiety: The final step involves the reaction of the trifluoromethylcyclopropyl intermediate with an ethanamine derivative under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms like primary or secondary amines.
Substitution: Substituted products with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals, materials science, and other industrial applications.
Wirkmechanismus
The mechanism of action of 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes, receptors, or other biomolecules. The cyclopropyl ring may contribute to the compound’s rigidity and binding affinity, influencing its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
1-[1-(Trifluoromethyl)cyclopropyl]ethanamine: Similar structure but with a different substitution pattern.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine: Contains a thiophene ring instead of a cyclopropyl ring.
Uniqueness
2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine is unique due to its specific combination of a trifluoromethyl group, cyclopropyl ring, and ethanamine moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C6H10F3N |
|---|---|
Molekulargewicht |
153.15 g/mol |
IUPAC-Name |
2-[1-(trifluoromethyl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5(1-2-5)3-4-10/h1-4,10H2 |
InChI-Schlüssel |
PNHPXCYHILVRKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




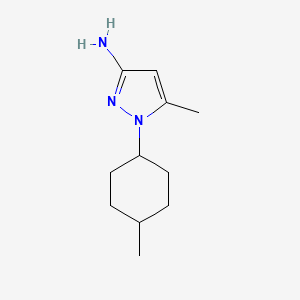

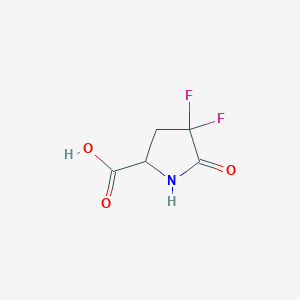
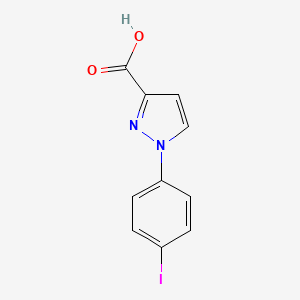
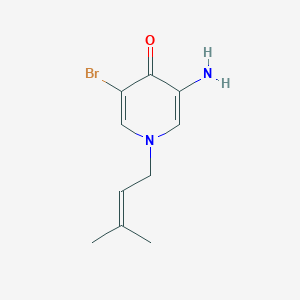
![7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13063781.png)
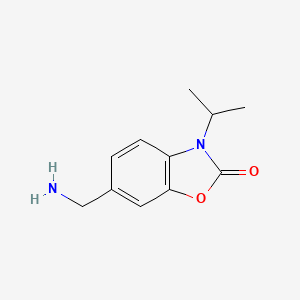
![1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13063790.png)
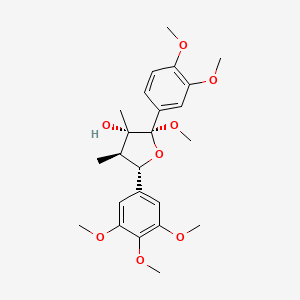
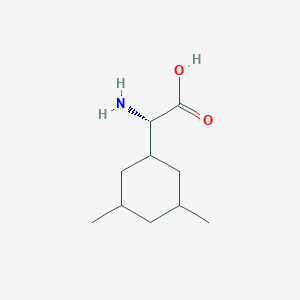
![2-(Bromomethyl)furo[3,2-c]pyridine](/img/structure/B13063811.png)

